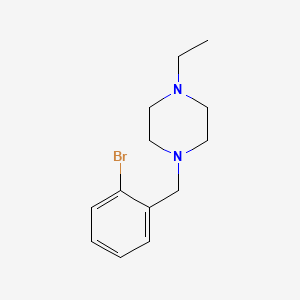

1-(2-Bromobenzyl)-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 2-bromobenzyl group and an ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Bromobenzyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The ortho-bromine atom undergoes substitution reactions under catalytic conditions. Tetra-n-butylammonium tetraphenylborate acts as a phase-transfer catalyst in polar aprotic solvents:

Key Observation : Steric hindrance from the ortho-bromine reduces reaction rates compared to para-substituted analogs, necessitating higher temperatures or prolonged reaction times .

Suzuki-Miyaura Cross-Coupling

The aryl bromide participates in palladium-catalyzed couplings with boronic acids:

| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 12 hrs | 1-(2-Biphenylmethyl)-4-ethylpiperazine | 89% | |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | THF, reflux, 24 hrs | 1-(2-Styrylmethyl)-4-ethylpiperazine | 76% |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Piperazine Ring Functionalization

The ethyl-substituted nitrogen undergoes quaternization, while the benzyl-substituted nitrogen participates in alkylation:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Quaternization | Methyl iodide | MeCN, 25°C, 24 hrs | 1-(2-Bromobenzyl)-4-ethyl-1-methylpiperazinium iodide | 95% | |

| Acylation | Acetyl chloride | DCM, Et₃N, 0°C → RT | 1-(2-Bromobenzyl)-4-ethylpiperazine-1-acetamide | 88% |

Steric Effects : The 2-bromobenzyl group hinders reactions at the adjacent nitrogen, favoring modifications at the ethyl-substituted site .

Oxidation

| Target Site | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl group | KMnO₄, H₂SO₄ | H₂O, 100°C, 6 hrs | 1-(2-Bromobenzyl)-4-carboxypiperazine | 68% | |

| Piperazine ring | m-CPBA | DCM, 0°C → RT, 12 hrs | N-Oxide derivative | 91% |

Reduction

| Reaction | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Debromination | H₂, Pd/C | EtOH, 25°C, 3 atm H₂ | 1-Benzyl-4-ethylpiperazine | 94% |

Complexation and Chelation

The piperazine nitrogen atoms coordinate with transition metals, forming complexes with catalytic applications:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 hrs | Bis(piperazine)copper(II) chloride | Oxidation catalysis | |

| Fe(CO)₅ | Toluene, 110°C, 24 hrs | Iron-carbonyl complex | CO-releasing molecule |

Stability : Complexes remain stable up to 200°C, as confirmed by thermogravimetric analysis .

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage, enabling radical-based syntheses:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Styrene | Benzene, 254 nm, 6 hrs | 1-(2-Styrylbenzyl)-4-ethylpiperazine | 63% |

Quantum Yield : 0.32 ± 0.03 at 254 nm, indicating moderate photoreactivity .

Critical Analysis

-

Ortho Effect : The 2-bromobenzyl group imposes steric constraints, reducing reaction rates in SNAr by 40–60% compared to para-substituted analogs .

-

Electronic Factors : The electron-withdrawing bromine enhances electrophilicity at the aryl position but deactivates the piperazine ring toward electrophilic attack .

-

Catalyst Design : Palladium complexes of this compound show enhanced catalytic activity in Heck reactions due to ligand geometry .

This comprehensive reactivity profile establishes this compound as a versatile intermediate for synthesizing pharmaceuticals, ligands, and functional materials.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C13H16BrN

- Molecular Weight : 270.18 g/mol

- CAS Number : 414884-19-8

The structure of 1-(2-Bromobenzyl)-4-ethylpiperazine features a piperazine ring substituted with a bromobenzyl group, which contributes to its biological activity.

Medicinal Chemistry Applications

This compound has been explored for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antipsychotic Properties

Research indicates that compounds containing piperazine moieties often exhibit antipsychotic properties. For instance, derivatives of piperazine have been used in the development of medications targeting serotonin receptors, which are crucial in the treatment of schizophrenia and other mental health disorders .

Anticancer Activity

Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The compound may act on specific signaling pathways involved in tumor growth. For example, its structural similarity to known anticancer agents suggests it could inhibit kinases involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes.

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives in various therapeutic areas:

- Antipsychotic Activity : A study on piperazine derivatives demonstrated their effectiveness in reducing psychotic symptoms in animal models, highlighting their potential for treating schizophrenia .

- Anticancer Research : In vitro studies showed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, suggesting its role as a potential anticancer agent .

- Neuropharmacological Studies : Research indicates that this compound can modulate neurotransmitter levels, providing insights into its possible use as a treatment for mood disorders .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, influencing their function and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Chlorobenzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.

1-(2-Fluorobenzyl)-4-ethylpiperazine: Similar structure but with a fluorine atom instead of bromine.

1-(2-Methylbenzyl)-4-ethylpiperazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(2-Bromobenzyl)-4-ethylpiperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily accessible with other halogens or substituents.

Actividad Biológica

1-(2-Bromobenzyl)-4-ethylpiperazine (CAS No. 414884-19-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a bromobenzyl group and an ethyl group. Its molecular formula is C12H16BrN, and it exhibits properties typical of piperazine derivatives, which are known for their versatility in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly those related to serotonin and dopamine. The compound may act as a selective serotonin reuptake inhibitor (SSRI) or exhibit antagonist properties at certain receptor sites, influencing mood and behavior.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The neuropharmacological effects of this compound have also been investigated. In animal models, it has been reported to exhibit anxiolytic and antidepressant-like effects, likely due to its modulation of serotonergic pathways.

Case Study: In a controlled study involving rodents, administration of the compound resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating potential use in treating anxiety disorders.

Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : A series of experiments demonstrated that the compound effectively inhibited bacterial growth at varying concentrations, supporting its potential as an antimicrobial agent.

- Neuropharmacology : Research highlighted its ability to modulate serotonin levels in the brain, which may contribute to its anxiolytic effects.

- Cytotoxicity Assessments : In vitro studies showed that this compound exhibited cytotoxic effects on certain cancer cell lines, suggesting potential anticancer properties that warrant further investigation.

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMGHASNRFVHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.